molecular formula C14H19BrO3S2 B2631829 15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine CAS No. 163272-27-3

15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine

Cat. No.: B2631829
CAS No.: 163272-27-3
M. Wt: 379.33
InChI Key: RCRJUCDJHNPGKH-UHFFFAOYSA-N
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Description

15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine is a complex organic compound with the molecular formula C14H19BrO3S2. This compound is known for its unique structure, which includes multiple oxygen and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization reactions to form the desired ring structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers.

Scientific Research Applications

15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzo-15-crown-5-ether
  • 2-Bromo-6,7,9,10,12,13,15,16-octahydro-5,8,11,14,17-pentaoxa-benzocyclopentadecene
  • 17-bromo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene

Uniqueness

15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,7,13,4,10-benzotrioxadithiacyclopentadecine is unique due to its specific arrangement of oxygen and sulfur atoms within its ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

17-bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO3S2/c15-12-1-2-13-14(11-12)18-6-10-20-8-4-16-3-7-19-9-5-17-13/h1-2,11H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRJUCDJHNPGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCOC2=C(C=C(C=C2)Br)OCCSCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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